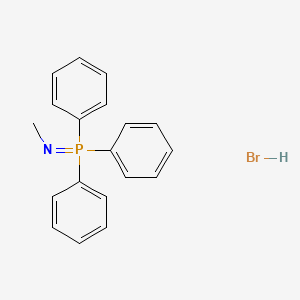

N-(triphenylphosphoranylidene)methanamine hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(triphenylphosphoranylidene)methanamine hydrobromide: is a chemical compound that belongs to the class of phosphoranylidene derivatives It is characterized by the presence of a triphenylphosphoranylidene group attached to a methanamine moiety, with a hydrobromide counterion

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(triphenylphosphoranylidene)methanamine hydrobromide typically involves the reaction of triphenylphosphine with a suitable methanamine derivative under controlled conditions. One common method involves the use of a Grignard reagent to form the triphenylphosphoranylidene intermediate, which is then reacted with methanamine to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps such as recrystallization to obtain the pure compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound, making it suitable for commercial applications. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: N-(triphenylphosphoranylidene)methanamine hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to yield different phosphine derivatives.

Substitution: The triphenylphosphoranylidene group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed: The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted phosphoranylidene compounds .

Aplicaciones Científicas De Investigación

Chemistry: N-(triphenylphosphoranylidene)methanamine hydrobromide is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is also employed in the synthesis of heterocyclic compounds and as a catalyst in various chemical reactions .

Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and as a probe for investigating biochemical pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mecanismo De Acción

The mechanism of action of N-(triphenylphosphoranylidene)methanamine hydrobromide involves its interaction with various molecular targets. The triphenylphosphoranylidene group can act as a nucleophile, participating in nucleophilic substitution reactions. Additionally, the compound can form coordination complexes with metal ions, influencing catalytic processes and enzyme activities .

Comparación Con Compuestos Similares

- N-(triphenylphosphoranylidene)aniline

- (Phenylimino)triphenylphosphorane

- Tetraphenylphosphinimine

- Triphenylphosphine phenylimide

Uniqueness: N-(triphenylphosphoranylidene)methanamine hydrobromide is unique due to its specific structure, which imparts distinct reactivity and stability compared to other phosphoranylidene derivatives. Its ability to form stable complexes and participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications .

Actividad Biológica

N-(triphenylphosphoranylidene)methanamine hydrobromide is a compound that has garnered attention in both organic synthesis and biological research due to its unique structural properties and reactivity. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a triphenylphosphoranylidene moiety, which contributes to its nucleophilic properties. The compound is typically synthesized through the reaction of triphenylphosphine with methanamine derivatives under controlled conditions, often utilizing Grignard reagents to form the phosphoranylidene intermediate.

Enzyme Mechanisms and Biochemical Pathways

In biological research, this compound serves as a reagent to investigate enzyme mechanisms and biochemical pathways. Its ability to act as a nucleophile allows it to participate in various biochemical reactions, making it a valuable tool for studying enzyme-catalyzed processes. For example, it has been used in studies examining the catalytic mechanisms of phosphatases and kinases.

Antimicrobial Activity

Recent studies have indicated potential antimicrobial properties of compounds related to N-(triphenylphosphoranylidene)methanamine. For instance, derivatives of triphenylphosphine have shown activity against various bacterial strains, suggesting that similar phosphonium salts might possess comparable bioactivity. The exact mechanisms remain under investigation, but they may involve disruption of bacterial cell membranes or interference with metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution : The triphenylphosphoranylidene group can engage in nucleophilic substitution reactions with electrophiles, facilitating various biochemical transformations.

- Coordination Complex Formation : The compound can form coordination complexes with metal ions, which may influence catalytic processes and enzyme activities .

- Oxidation and Reduction Reactions : It can undergo oxidation to form phosphine oxides or reduction to yield different phosphine derivatives, further expanding its reactivity profile.

Study 1: Enzyme Inhibition

A study explored the use of this compound as an inhibitor for specific enzymes involved in metabolic pathways. The compound was found to inhibit enzyme activity in a dose-dependent manner, suggesting potential applications in drug development for metabolic disorders .

Study 2: Antibacterial Properties

Another investigation focused on the antibacterial effects of related triphenylphosphonium compounds. Results indicated that these compounds exhibited significant inhibitory effects against Gram-positive bacteria, highlighting their potential as antimicrobial agents. The study emphasized the need for further exploration into the structure-activity relationship (SAR) of these compounds .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| N-(triphenylphosphoranylidene)aniline | Phosphoranylidene derivative | Moderate enzyme inhibition |

| (Phenylimino)triphenylphosphorane | Phosphonium salt | Antimicrobial activity |

| Tetraphenylphosphinimine | Phosphine derivative | Catalytic applications |

| Triphenylphosphine phenylimide | Phosphine derivative | Reactivity in organic synthesis |

Propiedades

IUPAC Name |

methylimino(triphenyl)-λ5-phosphane;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18NP.BrH/c1-20-21(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKZMTDFLBPMYIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrNP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.